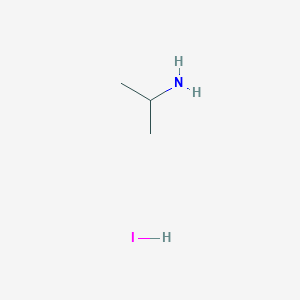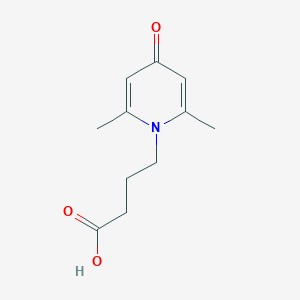![molecular formula C7H9BrClNO2 B1382349 5-[(Aminooxy)methyl]-2-bromophenol hydrochloride CAS No. 91468-63-2](/img/structure/B1382349.png)
5-[(Aminooxy)methyl]-2-bromophenol hydrochloride
Vue d'ensemble
Description
“5-[(Aminooxy)methyl]-2-bromophenol hydrochloride” is a chemical compound with the CAS Number: 91468-63-2 . It has a molecular weight of 254.51 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-((aminooxy)methyl)-2-bromophenol hydrochloride . Its InChI code is 1S/C7H8BrNO2.ClH/c8-6-2-1-5(4-11-9)3-7(6)10;/h1-3,10H,4,9H2;1H . The InChI key is YSMXLXJTOSXODN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 254.51 .Applications De Recherche Scientifique
Antioxidant Activity
Bromophenols, including those related to 5-[(Aminooxy)methyl]-2-bromophenol hydrochloride, have been extensively studied for their antioxidant properties. Research on bromophenols derived from marine red algae like Rhodomela confervoides has shown that these compounds possess potent free radical scavenging activity, which is stronger than or comparable to certain standard antioxidants like butylated hydroxytoluene and ascorbic acid. This indicates their potential as natural antioxidants in various applications, including food preservation and pharmaceuticals (Li et al., 2011).
Synthesis and Biological Evaluation
Studies have also focused on the synthesis of bromophenol derivatives, including those structurally related to this compound. These synthesized compounds have been evaluated for various biological activities. For instance, synthesized bromophenols have shown significant antioxidant activities in various bioanalytical assays, compared favorably with standard antioxidant compounds. This research paves the way for developing new antioxidants with enhanced efficacy and stability (Rezai et al., 2018).
Anticancer Potential
Moreover, bromophenol derivatives have been investigated for their potential in cancer treatment. Studies have synthesized new methylated and acetylated bromophenol derivatives and evaluated their anticancer activities at the cellular level. Certain compounds have shown to inhibit the viability of leukemia cells and induce apoptosis, indicating their potential as anticancer agents (Dong et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
5-(aminooxymethyl)-2-bromophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2.ClH/c8-6-2-1-5(4-11-9)3-7(6)10;/h1-3,10H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMXLXJTOSXODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)O)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



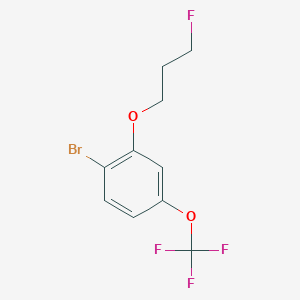

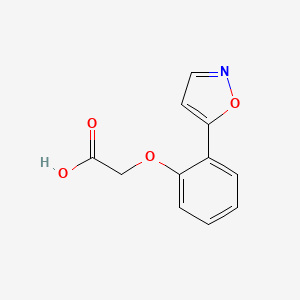
![N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B1382274.png)
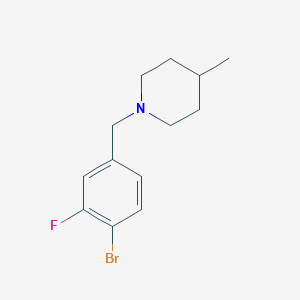
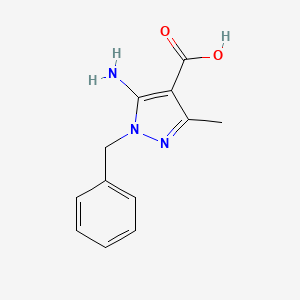
![5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1382279.png)



